
Dichloro(2,3-diaminopropanoato-N,N')dihydroxyplatinate(1-) hydrogen
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Dichloro(2,3-diaminopropanoato-N,N’)dihydroxyplatinate(1-) hydrogen is a coordination complex of platinum. This compound is notable for its potential applications in various fields, including medicinal chemistry and catalysis. The presence of both chloride and hydroxyl ligands, along with the 2,3-diaminopropanoato ligand, gives it unique chemical properties that can be exploited in different chemical reactions and applications.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of Dichloro(2,3-diaminopropanoato-N,N’)dihydroxyplatinate(1-) hydrogen typically involves the reaction of a platinum precursor, such as potassium tetrachloroplatinate(II), with 2,3-diaminopropanoic acid in an aqueous medium. The reaction is carried out under controlled pH conditions to ensure the proper coordination of the ligands to the platinum center. The general reaction can be represented as follows:
K2[PtCl4]+NH2CH(NH2)CH2COOH+H2O→[PtCl2(NH2CH(NH2)CH2COO)(OH)2]+2KCl
The product is then isolated by filtration and purified through recrystallization.
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow processes to ensure consistent quality and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pH, and concentration of reactants is crucial. The final product is typically obtained in high purity through multiple stages of purification, including crystallization and chromatography.
Analyse Chemischer Reaktionen
Types of Reactions
Substitution Reactions: The chloride and hydroxyl ligands in the complex can be substituted by other ligands such as amines, phosphines, or thiols under appropriate conditions.
Oxidation and Reduction: The platinum center can undergo oxidation and reduction reactions, altering its oxidation state and reactivity.
Hydrolysis: The complex can hydrolyze in aqueous solutions, leading to the formation of different platinum species.
Common Reagents and Conditions
Substitution: Ligand exchange reactions often use reagents like ammonia, ethylenediamine, or phosphine ligands in aqueous or organic solvents.
Oxidation: Oxidizing agents such as hydrogen peroxide or nitric acid can be used to oxidize the platinum center.
Reduction: Reducing agents like sodium borohydride or hydrazine can reduce the platinum center.
Major Products
Substitution: Formation of new platinum complexes with different ligands.
Oxidation: Higher oxidation state platinum complexes.
Reduction: Lower oxidation state platinum complexes or metallic platinum.
Wissenschaftliche Forschungsanwendungen
Chemistry
In chemistry, Dichloro(2,3-diaminopropanoato-N,N’)dihydroxyplatinate(1-) hydrogen is used as a catalyst in various organic reactions, including hydrogenation and oxidation reactions. Its ability to coordinate with different ligands makes it a versatile catalyst.
Biology and Medicine
In medicinal chemistry, this compound is studied for its potential as an anticancer agent. Platinum-based drugs, such as cisplatin, are well-known for their efficacy in treating various cancers. The unique ligand environment in Dichloro(2,3-diaminopropanoato-N,N’)dihydroxyplatinate(1-) hydrogen may offer different pharmacokinetic and pharmacodynamic properties, potentially leading to new therapeutic applications.
Industry
In industrial applications, this compound can be used in the development of sensors and as a precursor for the synthesis of other platinum-based materials. Its catalytic properties are also exploited in various chemical manufacturing processes.
Wirkmechanismus
The mechanism of action of Dichloro(2,3-diaminopropanoato-N,N’)dihydroxyplatinate(1-) hydrogen in biological systems involves the coordination of the platinum center with biomolecules such as DNA. This interaction can lead to the formation of DNA adducts, which interfere with DNA replication and transcription, ultimately leading to cell death. The specific pathways and molecular targets involved in its action are still under investigation, but it is believed to involve similar mechanisms to other platinum-based drugs.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Cisplatin: A well-known anticancer drug with a similar platinum center but different ligands.
Carboplatin: Another platinum-based anticancer drug with a different ligand environment.
Oxaliplatin: A platinum-based drug used in the treatment of colorectal cancer.
Uniqueness
Dichloro(2,3-diaminopropanoato-N,N’)dihydroxyplatinate(1-) hydrogen is unique due to its specific ligand environment, which may offer different reactivity and biological activity compared to other platinum-based compounds. The presence of both chloride and hydroxyl ligands, along with the 2,3-diaminopropanoato ligand, provides a distinct chemical profile that can be exploited in various applications.
Eigenschaften
CAS-Nummer |
88475-05-2 |
|---|---|
Molekularformel |
C3H10Cl2N2O4Pt |
Molekulargewicht |
404.11 g/mol |
IUPAC-Name |
2,3-diaminopropanoate;hydron;platinum(4+);dichloride;dihydroxide |
InChI |
InChI=1S/C3H8N2O2.2ClH.2H2O.Pt/c4-1-2(5)3(6)7;;;;;/h2H,1,4-5H2,(H,6,7);2*1H;2*1H2;/q;;;;;+4/p-4 |
InChI-Schlüssel |
RALHYIKZPXYENU-UHFFFAOYSA-J |
Kanonische SMILES |
[H+].C(C(C(=O)[O-])N)N.[OH-].[OH-].[Cl-].[Cl-].[Pt+4] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




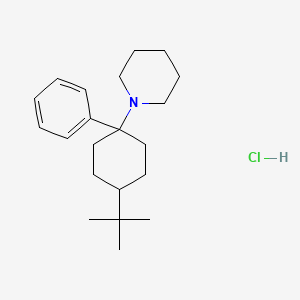
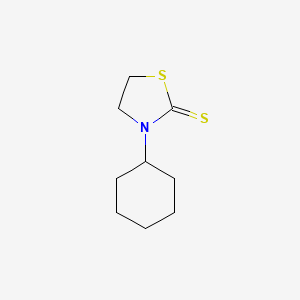
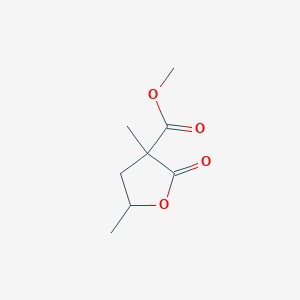
![[6-[(3,5-Dinitrobenzoyl)oxymethyl]cyclohex-3-en-1-yl]methyl 3,5-dinitrobenzoate](/img/structure/B12805947.png)

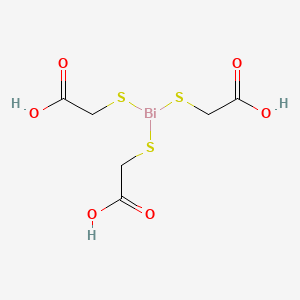

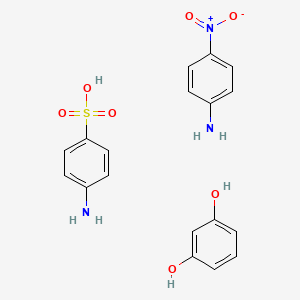
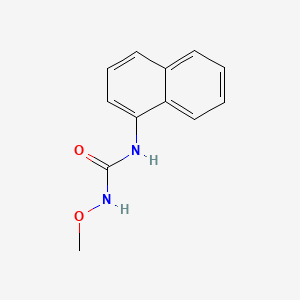

![2-acetyl-9-methyl-2,4,9,15-tetrazatricyclo[9.4.0.03,8]pentadeca-1(11),3(8),4,6,12,14-hexaen-10-one](/img/structure/B12805981.png)

